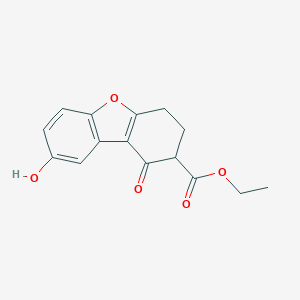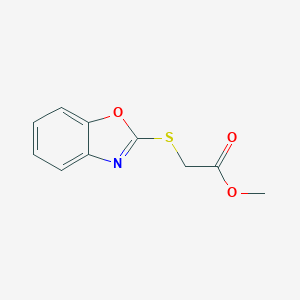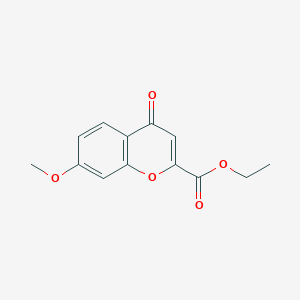
ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate, also known as EDOC, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. EDOC is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate is not fully understood, but it is believed to act through a variety of pathways. ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has a variety of biochemical and physiological effects, including anti-tumor and neuroprotective properties. ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines, such as TNF-alpha and IL-6. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate in lab experiments is its small size, which allows for easy penetration into cells and tissues. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate. One area of interest is in the development of new drugs based on the structure of ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate and to improve its solubility in water, which could expand its potential applications in biomedical research.
Synthesemethoden
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate can be synthesized using a variety of methods, but one common approach involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of a diketone intermediate, which can be further reacted with a substituted phenol to form the final product, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been the subject of numerous scientific studies due to its potential applications in biomedical research. One area of interest is in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been found to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
CAS-Nummer |
6047-15-0 |
|---|---|
Produktname |
ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate |
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
ethyl 8-hydroxy-1-oxo-3,4-dihydro-2H-dibenzofuran-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-19-15(18)9-4-6-12-13(14(9)17)10-7-8(16)3-5-11(10)20-12/h3,5,7,9,16H,2,4,6H2,1H3 |
InChI-Schlüssel |
APPHNMWVOOQXRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C(C1=O)C3=C(O2)C=CC(=C3)O |
Kanonische SMILES |
CCOC(=O)C1CCC2=C(C1=O)C3=C(O2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)

![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)


![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

